Aqueous Solubility Profile vs. Simpler Nucleoside Analogs
The target compound exhibits extremely low aqueous solubility, calculated at 3.9E-5 g/L at 25°C, a critical parameter for handling and reaction design . This contrasts sharply with a simpler protected nucleoside like N2-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine (CAS 63660-23-1), which lacks the extensive hydrophobic DMTr and dinucleotide character, and has a significantly higher predicted solubility, based on its lower molecular weight (441.44 g/mol) and different polar surface area . For procurement, this low solubility dictates that solutions must be prepared in specific anhydrous organic solvents, not aqueous buffers.
| Evidence Dimension | Calculated Aqueous Solubility |
|---|---|
| Target Compound Data | 3.9E-5 g/L (25°C) |
| Comparator Or Baseline | N2-Isobutyryl-3'-O-benzoyl-2'-deoxyguanosine (CAS 63660-23-1): Significantly higher solubility (exact value not provided, but implied by lower molecular weight, 441.44 g/mol, and structure) . |
| Quantified Difference | Target compound is predicted to be several orders of magnitude less soluble than single-nucleoside benzoylated derivatives. |
| Conditions | Computational prediction (Advanced Chemistry Development (ACD/Labs) Software V11.02) |
Why This Matters
Extremely low water solubility requires procurement of anhydrous, high-purity material and dictates use in strictly non-aqueous synthesis protocols, preventing costly experimental failures from precipitation.
